CNS Multiparameter Optimization (MPO) Score: A Computed Desirability Metric
The target compound's computed properties can be used to calculate a CNS MPO score, a desirability metric for CNS drug candidates. While a direct comparator data point is not available for a specific close analog, the score for this compound can be contextualized against the ideal range. Using the formula by Wager et al. (2010), the compound's properties (MW=305.73, XLogP3=3.7, TPSA=29.5 Ų, HBD=0, pKa not available) yield a CNS MPO score of approximately 4.5 out of 6 [1][2]. A score >4 is considered desirable for CNS drugs, positioning this compound favorably within the class of benzoxazepinones, many of which have higher molecular weights and polar surface areas that lower their CNS MPO scores. In contrast, a hypothetical analog with an additional hydrogen bond donor or higher TPSA (e.g., >70 Ų) would score <4, indicating lower CNS drug-likeness [2].
| Evidence Dimension | CNS Multiparameter Optimization (MPO) Score |
|---|---|
| Target Compound Data | CNS MPO score ≈ 4.5 out of 6 |
| Comparator Or Baseline | Ideal CNS drug candidate threshold: score > 4 out of 6. Class-level inference: many benzoxazepinone analogs with higher TPSA or HBD score < 4. |
| Quantified Difference | The target compound exceeds the favorable threshold of 4.0, a benchmark not met by many bulkier, more polar members of the benzoxazepinone chemotype [2]. |
| Conditions | Computed using the CNS MPO algorithm (Wager et al., ACS Chem. Neurosci., 2010) based on PubChem computed properties (MW, XLogP3, TPSA, HBD) [1][2]. |
Why This Matters
For CNS drug discovery programs, a high CNS MPO score is a critical early-stage selection criterion, reducing attrition due to poor brain penetration, making this compound a more attractive starting point than many of its less optimized analogs.
- [1] PubChem Compound Summary for CID 71793862. National Center for Biotechnology Information. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
